[4-(Tert-butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid
Description
The compound 4-(tert-butoxycarbonyl)piperazin-1-ylacetic acid (hereafter referred to by its full name) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxyphenyl moiety linked via an acetic acid backbone. This structure is pivotal in medicinal chemistry, particularly in drug discovery, where the Boc group enhances solubility and stability during synthetic processes . Piperazine derivatives are widely utilized as intermediates for protease inhibitors, kinase modulators, and PROTACs (proteolysis-targeting chimeras) .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(16(21)22)13-5-7-14(24-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDOKBNIXUWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376114 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868260-17-7 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-methoxyphenyl)-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868260-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Summary (Based on Patent CN106554266B)
Step 1: Hydrolysis and Catalyst Recovery
- Starting from p-chlorobenzonitrile, hydrolysis is performed in aqueous sodium hydroxide with a copper-based catalyst at 105-115 °C under pressure.
- After reaction completion, the catalyst is recovered by filtration.
Step 2: Methylation
- The hydrolyzed intermediate is methylated using dimethyl sulfate at 30-40 °C for 3.5 hours.
- The reaction mixture is washed with toluene, acidified to pH 1-2 with concentrated hydrochloric acid, and the product is isolated by filtration and drying.
-
- The overall yield for the two-step process is approximately 90.3%.
- Purity by HPLC is ≥ 99.0%.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | p-Chlorobenzonitrile, NaOH, Cu catalyst | 105-115 | 5 hours | ~94.6 | Catalyst recovered |
| 2 | Dimethyl sulfate, acidification with HCl | 30-40 | 3.5 hours | 90.3 | High purity, direct acidification |
This method provides a robust and scalable route to 4-methoxyphenylacetic acid, a critical building block for the target compound.
Protection of Piperazine Nitrogen: Introduction of the Boc Group
The Boc protecting group is introduced to the piperazine nitrogen to prevent unwanted side reactions during subsequent coupling steps.
Typical Procedure
- React piperazine or substituted piperazine with di-tert-butyl dicarbonate ((t-Boc)2O) in the presence of a base such as sodium hydroxide in a dioxane-water mixture.
- The reaction is typically carried out at 0 °C to room temperature to control the reaction rate and avoid over-protection.
- The Boc-protected piperazine is isolated by standard workup procedures.
This step is crucial for selective mono-protection of the piperazine nitrogen and is well-documented in literature.
Coupling of Boc-Protected Piperazine with 4-Methoxyphenylacetic Acid
The key step involves forming the amide or amine linkage between the Boc-protected piperazine and the 4-methoxyphenylacetic acid moiety.
Synthetic Routes
Route A: Using Activated Esters or Acid Chlorides
- Convert 4-methoxyphenylacetic acid to its acid chloride using thionyl chloride (SOCl2) under reflux.
- React the acid chloride with Boc-protected piperazine in the presence of a base such as triethylamine and a catalyst like DMAP (4-dimethylaminopyridine).
- This method provides good yields and selectivity.
Route B: Using Carbonate Intermediates
- Prepare ethyl or tert-butyl piperazine-1-carboxylate derivatives.
- React these with activated carbonate intermediates of 4-methoxyphenylacetic acid.
- This approach avoids unstable acid chlorides and can improve product stability.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Acid chloride formation | SOCl2, CHCl3, reflux | Reflux | High | Converts acid to reactive intermediate |
| Coupling with Boc-piperazine | Boc-piperazine, Et3N, DMAP, solvent (e.g., CH2Cl2) | 0-25 °C | Moderate to High | Controlled addition to avoid side products |
These methods are supported by experimental data showing moderate to high yields and purity of the coupled product.
Purification and Characterization
- The final product is typically purified by recrystallization or chromatography.
- Characterization includes NMR (1H and 13C), melting point determination, and mass spectrometry.
- Purity is confirmed by HPLC, often exceeding 95%.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Temperature/Time | Yield (%) | Notes |
|---|---|---|---|---|
| 4-Methoxyphenylacetic acid synthesis | Hydrolysis of p-chlorobenzonitrile, methylation with dimethyl sulfate | 105-115 °C/5 h; 30-40 °C/3.5 h | ~90 | Catalyst recovery, direct acidification |
| Boc protection of piperazine | (t-Boc)2O, NaOH, dioxane-water | 0 °C to RT | High | Selective mono-protection |
| Coupling with acid chloride | SOCl2, Boc-piperazine, Et3N, DMAP | Reflux for SOCl2; 0-25 °C for coupling | Moderate to High | Avoids over-acylation |
| Alternative coupling via carbonate intermediates | Ethyl or tert-butyl piperazine-1-carboxylate, activated carbonate | Mild conditions | Moderate | Improved stability |
Research Findings and Considerations
- The use of Boc protection is essential to prevent multiple substitutions on the piperazine ring.
- Direct acidification after methylation in the synthesis of 4-methoxyphenylacetic acid improves yield and purity.
- Catalyst recovery in the hydrolysis step enhances process sustainability.
- Alternative coupling methods using carbonate intermediates can circumvent instability issues with acid chlorides.
- Reaction monitoring by HPLC and mass spectrometry ensures high product quality.
Chemical Reactions Analysis
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective amine shield, removable under acidic conditions to expose reactive amines for further derivatization.
Key Findings :
-
TFA demonstrates superior efficiency for Boc removal compared to HCl .
-
Deprotected amines readily participate in reductive amination or amide couplings .
Reductive Amination
The deprotected piperazine amine undergoes reductive amination with aldehydes/ketones to form secondary or tertiary amines.
Notable Observations :
-
Lithium aluminum hydride (LAH) may cause undesired dehalogenation during reduction .
-
Steric hindrance from the 4-methoxyphenyl group influences diastereoselectivity .
Amide Coupling Reactions
The acetic acid moiety participates in peptide-like couplings to generate bioisosteres or prodrugs.
Synthetic Challenges :
-
Poor solubility of intermediates (e.g., iminium salts) may lead to side products like enamines .
-
Chromatographic purification is often required due to mixed diastereomers .
Oxidation and Reduction Pathways
The compound’s secondary alcohol derivatives (from ester reductions) can undergo redox transformations.
| Process | Reagent | Outcome | Purity | Source |
|---|---|---|---|---|
| Dess-Martin periodinane oxidation | DMP, CH₂Cl₂ | Aldehyde intermediate for amination | 90% | |
| NaBH₄ reduction | MeOH, 0°C | Primary alcohol from ester | 82% |
Critical Insight :
Structural Modifications for SAR Studies
Systematic alterations to the 4-methoxyphenyl or Boc-piperazine groups reveal structure-activity relationships (SAR):
| Modification | Biological Target | Key Result | Source |
|---|---|---|---|
| Replacement with pyridinyl groups | DPP-4 | 2-pyridinyl variant: IC₅₀ = 43.4 nM | |
| Trifluoromethyl substitution | CCR2b | Improved receptor antagonism (Ki <10 nM) |
Design Implications :
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound serves as a precursor in synthesizing biologically active molecules. Its piperazine moiety is known for enhancing pharmacological properties, making it valuable in developing new therapeutic agents targeting various diseases.
- Notably, it has been investigated for its role in developing drugs that target the CCR2b receptor, which is implicated in inflammatory conditions .
- Antagonistic Properties :
-
Synthesis of Analogues :
- The compound can be modified to create analogues with improved efficacy or reduced side effects. For example, variations in the substituents on the piperazine ring can lead to compounds with enhanced selectivity for particular biological targets.
Case Studies
-
Inflammation Treatment :
- A study demonstrated that derivatives of 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid showed significant activity against inflammatory pathways in vitro. These compounds were effective in reducing cytokine release in cell cultures, suggesting their potential use in treating chronic inflammatory diseases .
- Pain Management :
Research Findings
Comprehensive research has been conducted on the synthesis and biological evaluation of compounds derived from 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid:
Mechanism of Action
The mechanism by which 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring can interact with neurotransmitter receptors, while the methoxyphenyl acetic acid moiety can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The substitution pattern on the phenyl ring significantly influences physicochemical properties and biological activity. Key analogs include:
| Compound Name | Substituent | CAS Number | Key Properties |
|---|---|---|---|
| 4-(tert-Butoxycarbonyl)piperazin-1-ylacetic acid | 3-Cl | 885272-99-1 | Higher lipophilicity (logP ~3.2) due to electron-withdrawing Cl; used in kinase inhibitor scaffolds |
| 4-(tert-Butoxycarbonyl)piperazin-1-ylacetic acid | 3-CF₃ | 885274-26-0 | Enhanced metabolic stability (logP 3.25; TPSA 70.08 Ų); potential CNS penetration |
| 4-(tert-Butoxycarbonyl)piperazin-1-ylacetic acid | 2-F | 444892-80-2 | Reduced steric hindrance; improved synthetic yield in coupling reactions |
| Cetirizine acetic acid (related analog) | 4-Cl (on benzyl group) | 113740-61-7 | Antihistamine activity; demonstrates the impact of aromatic substitution on receptor binding |
The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing solubility (logP ~2.5–3.0) compared to halogenated analogs .
Physicochemical and Pharmacokinetic Profiles
LogP and Solubility :
Hydrogen Bonding and TPSA :
Synthetic Utility :
Biological Activity
4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid, commonly referred to as Boc-piperazine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H26N2O5
- CAS Number : 868260-17-7
This structure includes a piperazine ring, which is a common motif in many pharmaceutical agents, contributing to its biological activity.
Research indicates that compounds similar to 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid may exert their effects through various mechanisms:
- Receptor Antagonism : It has been shown to act as an antagonist at the CCR2b receptor, which is implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
- Inhibition of Enzymatic Activity : Similar piperazine derivatives have demonstrated inhibitory activity against human acetylcholinesterase, indicating potential use in neurodegenerative disorders .
- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .
Biological Activity and Pharmacological Effects
The biological activity of 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Reduces levels of inflammatory markers such as TNF-α and NO. |
| Neuroprotective | Potential inhibition of acetylcholinesterase may benefit neurodegenerative conditions. |
| Antitumor Activity | Preliminary studies suggest cytotoxic effects against certain cancer cell lines. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid:
- Inflammation Models : In vitro studies demonstrated that piperazine derivatives can significantly reduce inflammation markers in macrophage cell lines exposed to lipopolysaccharide (LPS), suggesting a mechanism for their anti-inflammatory properties .
- Neuroprotective Studies : A study on piperazine derivatives indicated that they could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in neurodegenerative disease models .
- Antitumor Efficacy : Research involving structurally similar compounds showed promising results in inhibiting tumor growth in various cancer cell lines, suggesting that 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid may also exhibit antitumor properties .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(tert-butoxycarbonyl)piperazin-1-ylacetic acid, and how do they influence experimental design?
- Answer: The compound’s molecular weight (244.28 g/mol), solubility in organic solvents (e.g., DMSO, chloroform), and thermal stability (decomposition observed at ~50°C) are critical for experimental workflows. For instance, its tert-butoxycarbonyl (Boc) group enhances solubility in non-polar solvents, while its acetic acid moiety necessitates pH-controlled conditions to prevent premature deprotection. Storage at 2–8°C with desiccants is recommended to avoid hydrolysis of the Boc group .
- Methodological Note: Use differential scanning calorimetry (DSC) to assess thermal stability and HPLC with UV detection (λ = 254 nm) to monitor purity during storage.
Q. What synthetic routes are available for 4-(tert-butoxycarbonyl)piperazin-1-ylacetic acid?
- Answer: A common route involves coupling 4-methoxyphenylacetic acid with Boc-protected piperazine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Alternative methods include Mitsunobu reactions for ether linkages or Ullmann coupling for aromatic systems. The Boc group acts as a transient protecting group, removable under acidic conditions (e.g., TFA) for downstream functionalization .
- Methodological Note: Optimize reaction yields by varying catalysts (e.g., DMAP for amidation) and solvent systems (e.g., DMF for polar intermediates).
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path analysis) optimize the synthesis of this compound?
- Answer: Density functional theory (DFT) calculations can predict transition states and energetics for key steps like Boc deprotection or piperazine-aryl coupling. Reaction path analysis using software (e.g., Gaussian or ORCA) identifies rate-limiting steps, enabling solvent/catalyst optimization. For example, simulations reveal that polar aprotic solvents stabilize charged intermediates during amidation .
- Methodological Note: Combine computational data with high-throughput experimentation (HTE) to validate predicted optimal conditions (e.g., 20% higher yield using DIPEA vs. pyridine as a base).
Q. What analytical techniques resolve structural ambiguities in piperazine derivatives like this compound?
- Answer: Single-crystal X-ray diffraction confirms the spatial arrangement of the Boc-protected piperazine and 4-methoxyphenyl groups. NMR (¹H/¹³C) with DEPT-135 distinguishes quaternary carbons in the piperazine ring, while HSQC correlates protons with adjacent carbons. For dynamic behavior, variable-temperature NMR detects conformational flexibility in the piperazine moiety .
- Methodological Note: Use crystallography data (CCDC deposition) to refine NMR assignments and resolve overlapping signals in aromatic regions.
Q. How does the compound interact with biological macromolecules, and what assays validate these interactions?
- Answer: The 4-methoxyphenyl group may engage in π-π stacking with aromatic residues in enzyme active sites, while the Boc group modulates lipophilicity for membrane permeability. Surface plasmon resonance (SPR) assays quantify binding affinity to targets like GPCRs or kinases. Competitive inhibition studies (e.g., IC₅₀ determination) validate specificity using fluorogenic substrates .
- Methodological Note: Pair SPR with molecular docking (AutoDock Vina) to map binding poses and guide structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
